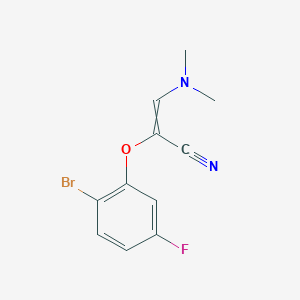

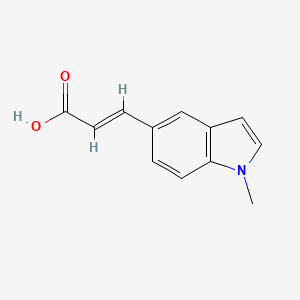

4-Cyclohexylmethoxy-2-fluorobenzonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Synthesis

4-Cyclohexylmethoxy-2-fluorobenzonitrile, a type of fluorobenzonitrile, is utilized in the synthesis of radiopharmaceuticals. The work by Zlatopolskiy et al. (2012) highlights the use of radiofluorinated 4-fluorobenzonitrile oxides in rapid reactions with alkenes and alkynes. These cycloadditions are particularly relevant for preparing low-molecular-weight radiopharmaceuticals and labeling sensitive biopolymers (Zlatopolskiy et al., 2012).

Structural and Electronic Property Studies

The energetic and structural properties of monofluorobenzonitriles, which include derivatives like 4-Cyclohexylmethoxy-2-fluorobenzonitrile, are a topic of study. Ribeiro da Silva et al. (2012) conducted an analysis of the thermodynamic properties of fluorobenzonitrile derivatives, which helps in understanding their structural and electronic characteristics (Ribeiro da Silva et al., 2012).

Liquid Crystal Research

Kelly and Schad (1984) investigated the synthesis and transition temperatures of ester derivatives of fluorobenzonitriles. Their research provides insights into the applications of such compounds in liquid crystal technology, specifically examining the effect of fluorine substitution on nematic-isotropic transition temperatures (Kelly & Schad, 1984).

Development of Ketamine Derivatives

In the context of creating new derivatives of ketamine, Moghimi et al. (2014) explored the synthesis of a novel ketamine derivative using a starting fluorobenzonitrile. This kind of research, involving compounds like 4-Cyclohexylmethoxy-2-fluorobenzonitrile, contributes to the development of new pharmaceutical compounds (Moghimi et al., 2014).

Vibrational Spectroscopy Studies

Zhao et al. (2018) conducted studies on the vibrational features of 4-fluorobenzonitrile, a close relative of 4-Cyclohexylmethoxy-2-fluorobenzonitrile. Their research using resonance enhanced multiphoton ionization and mass analyzed threshold ionization spectroscopy provides valuable information on the substitution effects of fluorine and cyano groups on transition energy (Zhao et al., 2018).

Quinazoline Synthesis

Hynes et al. (1991) explored the synthesis of quinazolines from fluorobenzonitriles. This research is significant for the pharmaceutical industry, as quinazolines are important compounds in drug development (Hynes et al., 1991).

Arylation of Fluorobenzonitriles

Peshkov et al. (2019) presented a method for phenylating fluorobenzonitriles using radical anions. This technique has potential applications in the synthesis of complex organic compounds, especially in the field of organic chemistry (Peshkov et al., 2019).

Eigenschaften

IUPAC Name |

4-(cyclohexylmethoxy)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h6-8,11H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPSUACLDFHLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylmethoxy)-2-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)

![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)

![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)